D-Citrulline

Overview

Description

D-citrulline is a non-essential amino acid that plays a significant role in the urea cycle, which is the process by which mammals excrete ammonia by converting it into urea . It was first isolated from watermelon in 1914 by Japanese researchers . This compound is also produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine . Its name is derived from “Citrullus,” the Latin word for watermelon .

Mechanism of Action

- Its primary targets include:

- Urea Cycle : D-Citrulline is involved in the conversion of ammonia into urea. This process occurs primarily in the liver and helps eliminate toxic ammonia from the body .

- Nitric Oxide (NO) Production : this compound is enzymatically converted to L-arginine, which is then used to produce nitric oxide. NO is a potent vasodilator, improving blood flow and cardiovascular health .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

D-Citrulline plays a vital role in biochemical reactions. It is involved in the post-translational hydrolysis of arginine residues to form citrulline residues and ammonia . Proteins modified through extensive citrullination play a key role in the pathogenesis of a variety of diseases such as multiple sclerosis and autoimmune disorders .

Cellular Effects

This compound has been shown to have various effects on cells and cellular processes. For instance, it has been linked to cardiovascular diseases, diabetes, erectile dysfunction, cancer, and exercise performance . It has also been suggested that serum citrulline level is associated with both chronic kidney disease progression and oxidative stress intensity in patients with chronic kidney disease .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of citrulline to arginine, which is catalyzed by the enzyme argininosuccinate synthetase . This conversion is a key step in the urea cycle, the pathway by which mammals excrete ammonia by converting it into urea . This compound is also produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a cross-sectional study suggests that serum citrulline level is associated with both chronic kidney disease progression and oxidative stress intensity in patients with chronic kidney disease .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the urea cycle, the pathway by which mammals excrete ammonia by converting it into urea . This compound is also produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .

Transport and Distribution

It is known that this compound bypasses the splanchnic extraction; it is neither used by the intestine nor taken up by the liver .

Subcellular Localization

It is known that this compound is synthesized in the gut from glutamine, released into the blood, and converted back into arginine in the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salt under alkaline conditions to protect the alpha-amino group, followed by formylation of the delta-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound . This method is environmentally friendly and suitable for industrial production .

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of L-arginine under alkaline conditions. this method can produce several by-products, such as ornithine and urea, which can reduce the purity of the final product . An efficient method for the synthesis of this compound is required to improve the quality of the product and the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: D-citrulline undergoes various biochemical reactions, including hydrolysis and coordination with metal cations. It is involved in the hydrolysis of arginine to form citrulline and ammonia, a process that is energetically favored and can be considered a driving force for important citrullination reactions .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include copper salts, carbamide, and sulfides or organic acids for the removal of copper ions . The hydrolysis of arginine to citrulline is catalyzed by nitric oxide synthase .

Major Products: The major products formed from the reactions involving this compound include nitric oxide and ammonia .

Scientific Research Applications

Comparison with Similar Compounds

L-arginine: A precursor of nitric oxide and a key player in the urea cycle.

L-ornithine: Another amino acid involved in the urea cycle and the synthesis of D-citrulline.

L-glutamine: A precursor of citrulline through the conversion to ornithine.

Uniqueness of this compound: this compound is unique in its ability to enhance nitric oxide production and improve athletic performance. Unlike L-arginine, this compound is not involved in protein synthesis and is not one of the amino acids coded for by DNA . This makes it a valuable supplement for boosting nitric oxide levels without the risk of protein synthesis interference.

Biological Activity

D-Citrulline is a non-essential amino acid that plays a significant role in various biological processes, particularly in the synthesis of nitric oxide (NO) and the regulation of vascular function. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is primarily found in watermelon and is produced endogenously in the body. It serves as a precursor to L-arginine, which is crucial for NO production. The biological activity of this compound is largely attributed to its ability to enhance NO biosynthesis, thereby influencing cardiovascular health, exercise performance, and metabolic functions.

-

Nitric Oxide Production :

- This compound increases L-arginine levels, which subsequently enhances NO synthesis. NO is vital for endothelial function as it promotes vasodilation and improves blood flow.

- Studies have shown that supplementation with this compound can significantly elevate plasma L-arginine levels and improve endothelial function, particularly in populations with reduced NO bioavailability, such as older adults and those with cardiovascular diseases .

-

Antioxidant Properties :

- This compound exhibits antioxidant effects by reducing reactive oxygen species (ROS) formation. This action helps protect endothelial cells from oxidative stress, which can lead to vascular dysfunction .

- In experimental models, this compound has been shown to scavenge hydroxyl radicals and mitigate oxidative damage in vascular tissues .

- Metabolic Effects :

Case Studies and Clinical Trials

- A systematic review assessed the impact of L-citrulline on endurance performance. The analysis included nine studies with a total of 158 participants. Results indicated no significant improvements in time-to-exhaustion (TTE) or time-to-completion (TTC) following acute citrulline supplementation .

- In another study focusing on organ perfusion, L-citrulline was compared to L-arginine supplementation. Findings suggested that L-citrulline improved arginine-NO metabolism more effectively than L-arginine alone, highlighting its potential therapeutic role in conditions associated with impaired NO production .

Data Table: Summary of Key Studies on this compound

Safety and Tolerance

Clinical studies have reported that this compound supplementation is generally well-tolerated with minimal side effects. No significant adverse effects have been noted even at higher doses (up to 15 g), making it a safe option for supplementation in various populations .

Properties

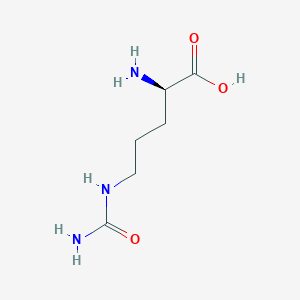

IUPAC Name |

(2R)-2-amino-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348463 | |

| Record name | D-Citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13594-51-9 | |

| Record name | Citrulline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013594519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITRULLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNS2VUH6P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.